N~1~,N~4~-Didodecylbenzene-1,4-diamine

Description

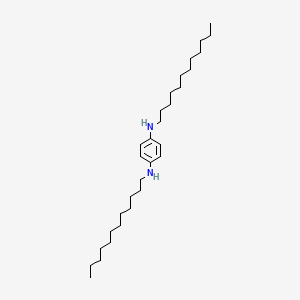

N¹,N⁴-Didodecylbenzene-1,4-diamine is a synthetic aromatic diamine derivative featuring two dodecyl (C₁₂H₂₅) alkyl chains attached to the nitrogen atoms at the 1 and 4 positions of a benzene ring. The long alkyl chains confer hydrophobic properties, making it suitable for surfactant-like behavior or as a lipophilic pharmacophore modifier in drug design .

Properties

CAS No. |

5835-37-0 |

|---|---|

Molecular Formula |

C30H56N2 |

Molecular Weight |

444.8 g/mol |

IUPAC Name |

1-N,4-N-didodecylbenzene-1,4-diamine |

InChI |

InChI=1S/C30H56N2/c1-3-5-7-9-11-13-15-17-19-21-27-31-29-23-25-30(26-24-29)32-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,31-32H,3-22,27-28H2,1-2H3 |

InChI Key |

HZHNEIIUNWTWIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Didodecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Benzene-1,4-diamine+2Dodecyl bromideK2CO3,DMF,RefluxN1,N4-Didodecylbenzene-1,4-diamine

Industrial Production Methods

On an industrial scale, the production of N1,N~4~-Didodecylbenzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Didodecylbenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO~3~) for nitration or sulfuric acid (H~2~SO~4~) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~,N~4~-Didodecylbenzene-1,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.

Industry: It is used in the production of specialty polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N~4~-Didodecylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The dodecyl chains facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Benzene-1,4-diamine Derivatives

*Calculated based on benzene-1,4-diamine (108.14 g/mol) + 2×C₁₂H₂₅ (170.33 g/mol each).

Functional Comparisons

Hydrophobicity and Solubility

The dodecyl chains in N¹,N⁴-Didodecylbenzene-1,4-diamine significantly enhance lipid solubility compared to analogs with shorter alkyl (e.g., diethyl) or polar groups (e.g., dimethylamino). This property could improve membrane permeability in drug delivery systems, contrasting with the hydrophilic N¹,N⁴-bis(4-(dimethylamino)benzyl) derivative, which shows enhanced solubility in polar solvents .

Key Research Findings

Substituent-Driven Bioactivity: Polar substituents (e.g., dimethylamino) enhance antimicrobial activity, while bulky alkyl chains (e.g., dodecyl) may improve drug delivery efficiency but reduce target specificity .

Synthetic Flexibility: Brominated derivatives (e.g., tetrakis(4-bromophenyl)) enable modular synthesis of complex architectures, whereas Schiff base formation (e.g., quinoline derivatives) expands coordination chemistry applications .

Structure-Property Relationships : Hydrophobic substituents dominate solubility and aggregation behavior, whereas aromatic/heterocyclic groups dictate electronic and optical properties .

Notes

- Direct experimental data on N¹,N⁴-Didodecylbenzene-1,4-diamine is absent in the provided evidence; comparisons are inferred from structural analogs.

- Substituent effects on bioactivity and material performance are critical for tailoring benzene-1,4-diamine derivatives to specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.